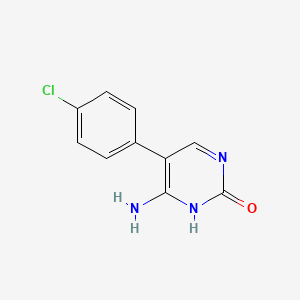

4-Amino-5-(4-chlorophenyl)pyrimidin-2-ol

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

93484-97-0 |

|---|---|

Molecular Formula |

C10H8ClN3O |

Molecular Weight |

221.64 g/mol |

IUPAC Name |

6-amino-5-(4-chlorophenyl)-1H-pyrimidin-2-one |

InChI |

InChI=1S/C10H8ClN3O/c11-7-3-1-6(2-4-7)8-5-13-10(15)14-9(8)12/h1-5H,(H3,12,13,14,15) |

InChI Key |

UWRNHXMRIXESEG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C2=C(NC(=O)N=C2)N)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 4 Amino 5 4 Chlorophenyl Pyrimidin 2 Ol and Its Analogs

Retrosynthetic Analysis and Strategic Design for the Pyrimidine (B1678525) Core

Retrosynthetic analysis is a problem-solving technique for designing organic syntheses. It involves breaking down a target molecule into simpler, commercially available starting materials through a series of logical steps. For 4-Amino-5-(4-chlorophenyl)pyrimidin-2-ol, the primary disconnection points are the bonds forming the pyrimidine ring.

The core pyrimidine structure can be conceptually disassembled into simpler building blocks. A common retrosynthetic approach for a 2-aminopyrimidine (B69317) system involves disconnecting the C2-N1 and C6-N1 bonds, and the C4-N3 and C5-C4 bonds. This leads to three key synthons: a guanidine (B92328) equivalent (for the N1-C2-N3 fragment), a Cα-Cβ unsaturated carbonyl compound or its equivalent (for the C5-C6 fragment), and a component to introduce the 4-chlorophenyl group at the 5-position.

A plausible retrosynthetic pathway for this compound is outlined below:

Target Molecule: this compound

Retrosynthetic Step 1 (C-N bond disconnections): This step breaks the pyrimidine ring into a substituted urea (B33335) and a β-keto nitrile or a similar precursor.

Precursor A: Urea or a derivative.

Precursor B: 2-(4-chlorophenyl)-3-oxopropanenitrile (B1265610) or a related three-carbon component.

Retrosynthetic Step 2 (C-C bond disconnection on Precursor B): This step simplifies the three-carbon unit.

Starting Material 1: 4-chlorophenylacetonitrile.

Starting Material 2: A source for the formyl group (e.g., ethyl formate).

This analysis suggests that the synthesis can be achieved by constructing the pyrimidine ring from readily available starting materials through cyclization reactions.

Classical Synthetic Approaches for this compound

Classical methods for pyrimidine synthesis have been well-established for over a century and remain widely used due to their reliability and the availability of starting materials. wikipedia.org

Cyclocondensation Reactions

Cyclocondensation reactions are a cornerstone of heterocyclic synthesis, involving the formation of a ring from two or more molecules with the elimination of a small molecule like water or ammonia. nih.govasianpubs.org For the synthesis of this compound, a common approach is the reaction between a β-dicarbonyl compound or its equivalent and a guanidine or urea derivative. wikipedia.org

A typical procedure would involve the condensation of 2-(4-chlorobenzoyl)acetonitrile with urea or guanidine hydrochloride in the presence of a base such as sodium ethoxide. The base facilitates the deprotonation of the active methylene (B1212753) group and the subsequent cyclization.

| Reactant 1 | Reactant 2 | Conditions | Product |

| 2-(4-chlorobenzoyl)acetonitrile | Urea | Sodium ethoxide, ethanol, reflux | This compound |

| 2-(4-chlorobenzoyl)acetonitrile | Guanidine hydrochloride | Sodium ethoxide, ethanol, reflux | 2,4-Diamino-5-(4-chlorophenyl)pyrimidine |

This table presents a generalized scheme for cyclocondensation reactions.

Multi-component Reactions (MCRs) for Pyrimidine Formation

Multi-component reactions (MCRs) are powerful synthetic tools where three or more reactants combine in a single pot to form a product that contains substantial portions of all the starting materials. wikipedia.org The Biginelli reaction, a well-known MCR, provides a direct route to dihydropyrimidinones, which can be further modified to yield various pyrimidine derivatives. tandfonline.commdpi.com

While the classic Biginelli reaction typically yields dihydropyrimidinones, variations of this reaction can be employed to synthesize compounds like this compound. For instance, a three-component reaction of 4-chlorobenzaldehyde, a β-keto ester or nitrile, and urea or guanidine can lead to the desired pyrimidine core. nih.govorganic-chemistry.org The reaction is often catalyzed by an acid.

| Component A | Component B | Component C | Catalyst | Product Type |

| 4-chlorobenzaldehyde | Ethyl cyanoacetate | Urea | Acid (e.g., HCl) | Dihydropyrimidine derivative |

| 4-chlorobenzaldehyde | Malononitrile | Guanidine | Lewis Acid | Aminopyrimidine derivative |

This table illustrates the versatility of multi-component reactions in pyrimidine synthesis.

Advanced and Sustainable Synthetic Strategies

In recent years, there has been a significant push towards developing more efficient and environmentally friendly synthetic methods. rsc.org These advanced strategies often lead to higher yields, shorter reaction times, and reduced waste.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a valuable technique for accelerating chemical reactions. tandfonline.comcdnsciencepub.comcapes.gov.br The use of microwave irradiation can dramatically reduce reaction times from hours to minutes and often improves product yields. rsc.org For the synthesis of pyrimidine derivatives, microwave-assisted Biginelli and other cyclocondensation reactions have been successfully implemented. tandfonline.comnih.gov This method often allows for solvent-free conditions, further enhancing its green credentials. cdnsciencepub.com

| Reaction Type | Conventional Heating Time | Microwave-Assisted Time | Yield Improvement |

| Biginelli Reaction | 4-24 hours | 5-15 minutes | Often significant |

| Cyclocondensation | 6-18 hours | 10-30 minutes | Moderate to significant |

This table provides a general comparison of conventional and microwave-assisted synthesis for pyrimidine formation.

Catalyst-Mediated Synthesis (e.g., Metal-Catalyzed Cross-Coupling, Organocatalysis)

Catalysis plays a pivotal role in modern organic synthesis, offering pathways to complex molecules with high efficiency and selectivity. mdpi.comwiley.com

Metal-Catalyzed Cross-Coupling: Reactions like Suzuki, Heck, and Sonogashira couplings are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. wiley.comacs.orgtuwien.atwiley-vch.de In the context of this compound synthesis, these methods can be used to introduce the 4-chlorophenyl group onto a pre-formed pyrimidine ring. For example, a 5-bromo-4-aminopyrimidin-2-ol derivative could be coupled with 4-chlorophenylboronic acid in a Suzuki reaction catalyzed by a palladium complex. This approach offers great flexibility for creating a library of analogs with different aryl or heteroaryl substituents at the 5-position.

Organocatalysis: Organocatalysis utilizes small organic molecules to catalyze chemical reactions, offering a green alternative to metal-based catalysts. conicet.gov.aryoutube.com In pyrimidine synthesis, organocatalysts like proline and its derivatives have been used to promote Biginelli-type reactions and other cyclocondensations. acs.org These catalysts operate through various mechanisms, including acting as Lewis acids or bases, to activate the substrates and facilitate the reaction. youtube.com The use of organocatalysts can lead to high yields and enantioselectivities, which is particularly important in the synthesis of chiral drug molecules.

Green Chemistry Principles in Synthesis of this compound

In line with the increasing global focus on sustainable chemical production, significant efforts have been directed towards developing greener synthetic routes for pharmacologically relevant molecules such as this compound. The principles of green chemistry aim to curtail waste, diminish the use of hazardous materials, and enhance energy efficiency. unibo.it

A primary focus has been the adoption of environmentally benign solvents. Many traditional syntheses rely on volatile organic compounds (VOCs), which present environmental and health hazards. Researchers are actively investigating greener alternatives like water, supercritical fluids (e.g., CO2), and ionic liquids for pyrimidine synthesis. researchgate.net Performing the condensation reaction between 2-(4-chlorophenyl)-3-oxopropanenitrile and urea in water or under solvent-free conditions, such as mechanochemical ball milling, can drastically reduce the environmental footprint. researchgate.netacs.org

Catalysis is another pillar of green synthesis for this compound. The deployment of heterogeneous catalysts, which are easily recovered and reused, is a key tenet of green chemistry. For the synthesis of the β-keto nitrile precursor, solid acid or base catalysts can replace stoichiometric amounts of strong bases like sodium ethoxide, thereby minimizing the generation of salt waste.

Furthermore, microwave-assisted organic synthesis (MAOS) has proven to be a transformative technology, accelerating reaction rates and boosting yields in the synthesis of heterocyclic compounds. mdpi.comnanobioletters.comresearchgate.net The rapid and uniform heating from microwave irradiation can slash reaction times from hours to mere minutes, resulting in significant energy conservation and often cleaner reactions with fewer byproducts. mdpi.com The synthesis of this compound through microwave-assisted cyclocondensation is a more efficient and eco-friendly alternative to conventional heating. nih.govnih.gov

Table 1: Comparison of Conventional vs. Green Synthetic Approaches

| Parameter | Conventional Method | Green Method (e.g., Microwave-Assisted) |

|---|---|---|

| Solvent | Volatile Organic Solvents (e.g., Ethanol, DMF) | Greener Solvents (e.g., Water, Ethanol) or Solvent-free |

| Catalyst | Stoichiometric strong base (e.g., Sodium Ethoxide) | Recyclable heterogeneous catalysts, or catalyst-free |

| Energy Source | Conventional heating (oil bath, heating mantle) | Microwave Irradiation |

| Reaction Time | Several hours to days | Minutes to a few hours |

| Yield | Often moderate to good | Generally good to excellent |

| Waste Generation | Significant salt and solvent waste | Minimized waste products |

Derivatization and Functionalization of the this compound Scaffold

The this compound scaffold is rich in reactive sites, offering extensive opportunities for chemical modification. This derivatization is pivotal for fine-tuning the biological activity, selectivity, and pharmacokinetic profile of potential drug candidates built upon this core structure. nih.govscilit.comresearchgate.net

The 4-amino group serves as a prime location for functionalization. It readily participates in acylation, alkylation, and arylation reactions. nih.gov Acylation using various acid chlorides or anhydrides introduces amide functionalities, which can alter the molecule's electronic character and hydrogen-bonding potential. For instance, treatment with acetyl chloride would produce N-(5-(4-chlorophenyl)-2-hydroxypyrimidin-4-yl)acetamide. Alkylation of the amino group, often achieved with alkyl halides in the presence of a base, can introduce various alkyl chains, influencing the molecule's steric properties and its fit within a biological target. mdpi.comnih.gov

The 4-chlorophenyl group offers another point for derivatization, though modifications here are typically more intricate than at the amino group. The chlorine atom can be displaced through palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, or Buchwald-Hartwig reactions. benthamscience.com This allows for the introduction of a diverse array of aryl, heteroaryl, or alkyl groups at the 4-position of the phenyl ring. Such modifications are crucial for systematic structure-activity relationship (SAR) studies. researchgate.netresearchgate.net For example, a Suzuki coupling with phenylboronic acid would substitute the chlorine with a phenyl group, yielding 4-amino-5-(biphenyl-4-yl)pyrimidin-2-ol. nih.govyoutube.com

The pyrimidin-2-ol moiety exists in a tautomeric equilibrium with its 2-hydroxypyrimidine (B189755) form. The oxygen atom can be targeted for alkylation or acylation. Alkylation, usually with alkyl halides under basic conditions, results in 2-alkoxy-4-amino-5-(4-chlorophenyl)pyrimidines. This change can profoundly impact the molecule's solubility and its capacity as a hydrogen bond donor.

The hydroxyl group can also be converted into a good leaving group, such as a tosylate or triflate, which can then be displaced by a variety of nucleophiles. A common and highly useful transformation is the conversion of the 2-ol to a 2-chloro derivative using a chlorinating agent like phosphorus oxychloride (POCl₃). bhu.ac.in This 2-chloropyrimidine (B141910) is a versatile intermediate that can undergo nucleophilic aromatic substitution with a wide range of nucleophiles, including amines, alcohols, and thiols, thereby enabling the introduction of diverse functionalities at the 2-position of the pyrimidine ring. researchgate.net

Table 2: Examples of Derivatization Reactions

| Reaction Site | Reagent(s) | Product Type |

|---|---|---|

| 4-Amino Group | Acetyl Chloride, Base | N-Acyl pyrimidine |

| 4-Amino Group | Alkyl Halide, Base | N-Alkyl pyrimidine |

| Chlorophenyl Moiety | Arylboronic Acid, Pd Catalyst, Base (Suzuki Coupling) | 5-Aryl-aryl pyrimidine |

| Pyrimidin-2-ol | Alkyl Halide, Base | 2-Alkoxypyrimidine |

| Pyrimidin-2-ol | POCl₃ | 2-Chloropyrimidine |

Reaction Mechanisms and Kinetic Studies of Key Synthetic Steps

The fundamental cyclocondensation reaction between a β-keto nitrile and urea to form the pyrimidine ring is believed to proceed via a base-catalyzed mechanism. researchgate.net The process is initiated by the deprotonation of urea, creating a more potent nucleophile. This species then attacks the electrophilic carbonyl carbon of the β-keto nitrile. The resulting tetrahedral intermediate undergoes a cascade of intramolecular cyclization and dehydration steps to yield the stable pyrimidine ring. youtube.com

For derivatization reactions, the mechanisms are generally well-understood. The palladium-catalyzed cross-coupling reactions used to modify the chlorophenyl moiety, such as the Suzuki-Miyaura reaction, proceed through a well-defined catalytic cycle. researchgate.netlibretexts.orgyoutube.com This cycle involves three key steps: oxidative addition of the palladium(0) catalyst to the aryl halide, transmetalation with the organoboron reagent, and reductive elimination to form the new carbon-carbon bond and regenerate the palladium(0) catalyst. youtube.com Kinetic studies on these reactions are complex but provide invaluable data for optimizing catalyst systems, ligands, and reaction conditions to achieve superior yields and selectivity. acs.org Similarly, the Buchwald-Hartwig amination follows a related palladium-catalyzed cycle to form carbon-nitrogen bonds. youtube.com

Advanced Structural and Spectroscopic Characterization of 4 Amino 5 4 Chlorophenyl Pyrimidin 2 Ol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the precise molecular structure of 4-Amino-5-(4-chlorophenyl)pyrimidin-2-ol in solution. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed map of the chemical environment of each atom can be constructed.

Elucidation of Proton and Carbon Environments

¹H NMR and ¹³C NMR spectra provide foundational information about the number and types of proton and carbon atoms within the molecule. In a typical ¹H NMR spectrum of a related compound, 4-aminopyrimidine (B60600), characteristic signals would appear for the protons on the pyrimidine (B1678525) ring and the amino group. chemicalbook.com Similarly, for a compound like 4-amino-2-chloropyridine, the proton signals would be distinct based on their position relative to the nitrogen and chlorine atoms. chemicalbook.com For this compound, specific chemical shifts would be observed for the protons of the pyrimidine ring, the amino group, and the 4-chlorophenyl substituent.

The ¹³C NMR spectrum complements the proton data by providing insights into the carbon skeleton. For a similar structure, N-(4-chlorophenyl)-γ-amino acid derivatives, distinct resonance lines are observed for the different carbon atoms, including those in the aromatic ring and the side chain. ktu.edu In the case of this compound, the spectrum would reveal unique signals for each carbon atom, including the C-Cl and C-O carbons, with their chemical shifts influenced by the neighboring functional groups.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

| Atom Type | Predicted Chemical Shift (ppm) | Multiplicity |

| Aromatic-H (chlorophenyl) | 7.2-7.5 | Multiplet |

| Pyrimidine-H | 7.8-8.2 | Singlet |

| NH₂ | 5.0-6.0 | Broad Singlet |

| OH | 9.0-10.0 | Broad Singlet |

| Aromatic-C (chlorophenyl) | 128-135 | |

| Pyrimidine-C | 140-160 | |

| C-Cl | 130-135 | |

| C-OH | 160-165 |

2D NMR Techniques for Connectivity and Conformation (e.g., COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR techniques are indispensable for unambiguously assigning the proton and carbon signals and understanding the molecule's connectivity and spatial arrangement. youtube.com

COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) couplings through two to three bonds. princeton.edu This would help establish the connectivity of protons within the 4-chlorophenyl ring.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms (¹H-¹³C). youtube.comprinceton.edu This is crucial for assigning each proton signal to its corresponding carbon atom in both the pyrimidine and chlorophenyl rings.

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two to four bonds. youtube.comprinceton.edu This technique is vital for piecing together the entire molecular structure by showing long-range connectivities, for instance, between the protons on the chlorophenyl ring and the carbons of the pyrimidine ring.

NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of protons, which is key to determining the molecule's conformation. princeton.eduresearchgate.net For example, NOESY can reveal through-space interactions between the amino group protons and the protons of the chlorophenyl ring, offering insights into their relative orientation.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Hydrogen Bonding

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in this compound and to study intermolecular interactions like hydrogen bonding.

The FT-IR and Raman spectra would exhibit characteristic absorption bands for the various functional groups. researchgate.net For instance, the N-H stretching vibrations of the amino group are expected in the 3300-3500 cm⁻¹ region. The O-H stretch of the hydroxyl group would likely appear as a broad band around 3200-3600 cm⁻¹, its broadness indicating involvement in hydrogen bonding. The C=O stretching vibration, if the compound exists in a keto tautomeric form, would be observed in the 1650-1700 cm⁻¹ range. Aromatic C=C stretching vibrations from the phenyl and pyrimidine rings would appear in the 1400-1600 cm⁻¹ region, and the C-Cl stretching vibration would be found in the lower frequency region of the spectrum. The presence and nature of hydrogen bonding can significantly influence the position and shape of the N-H and O-H bands. nih.gov

Interactive Data Table: Characteristic Vibrational Frequencies

| Functional Group | Typical Wavenumber (cm⁻¹) |

| N-H stretch (amino) | 3300-3500 |

| O-H stretch (hydroxyl) | 3200-3600 (broad) |

| C=O stretch (keto form) | 1650-1700 |

| Aromatic C=C stretch | 1400-1600 |

| C-Cl stretch | 600-800 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of this compound and to deduce its structure through the analysis of its fragmentation patterns. bldpharm.com

The mass spectrum would show a molecular ion peak ([M]⁺) corresponding to the exact mass of the compound. High-resolution mass spectrometry (HRMS) can provide the elemental composition with high accuracy. The fragmentation pattern observed upon ionization provides a "fingerprint" of the molecule. Common fragmentation pathways for related structures include the loss of small neutral molecules like H₂O, CO, and NH₃. nih.gov For this compound, characteristic fragments would likely arise from the cleavage of the bond between the pyrimidine and the chlorophenyl rings, as well as fragmentation within the pyrimidine ring itself. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would result in characteristic M and M+2 peaks for chlorine-containing fragments, aiding in their identification.

Interactive Data Table: Predicted Mass Spectrometry Fragments

| Fragment | m/z (relative to M) | Description |

| [M]⁺ | M | Molecular Ion |

| [M - Cl]⁺ | M - 35/37 | Loss of chlorine atom |

| [M - C₇H₆Cl]⁺ | M - 125 | Loss of chlorophenyl radical |

| [C₄H₄N₃O]⁺ | 110 | Pyrimidinol fragment |

| [C₆H₄Cl]⁺ | 111/113 | Chlorophenyl cation |

Single Crystal X-ray Diffraction (SC-XRD) for Solid-State Molecular Architecture

Tautomeric Forms and Polymorphism

The structure of this compound allows for the existence of different tautomeric forms. chemicalbook.com Tautomers are isomers that readily interconvert, most commonly through the migration of a proton. In this case, keto-enol tautomerism is possible, where the compound can exist as the 2-hydroxy-pyrimidine form or as a pyrimidin-2-one form. nih.gov While NMR spectroscopy can provide information about the predominant tautomer in solution, SC-XRD can definitively identify the tautomeric form present in the solid state.

Polymorphism, the ability of a compound to crystallize in more than one crystal structure, is also a possibility. nih.govresearchgate.net Different polymorphs can exhibit distinct physical properties. SC-XRD is the primary technique for identifying and characterizing different polymorphic forms, which may arise from variations in crystallization conditions. Each polymorph would have a unique unit cell and crystal packing arrangement. nih.govresearchgate.net

Intermolecular Interactions and Supramolecular Assembly (e.g., Hydrogen Bonding, π-π Stacking)

The solid-state architecture of this compound is dictated by a sophisticated network of non-covalent interactions. These interactions, primarily hydrogen bonding and π-π stacking, govern the molecular packing and result in a specific supramolecular assembly. The presence of multiple hydrogen bond donors (the amino group and the pyrimidine ring nitrogens/hydroxyl group) and acceptors (the pyrimidine ring nitrogens and the hydroxyl oxygen) allows for the formation of robust and predictable structural motifs. nih.gov

Hydrogen Bonding: The primary intermolecular interaction driving the assembly of aminopyrimidine derivatives is hydrogen bonding. nih.gov In the crystal lattice of compounds structurally related to this compound, the amino group and pyrimidine ring nitrogens are key participants. A common and highly stable motif observed is the R²₂(8) ring, which is formed through complementary N—H···N or N—H···O hydrogen bonds between two molecules, creating a centrosymmetric dimer. nih.govresearchgate.net For instance, in a related pyrimidine salt, the protonated pyrimidine nitrogen and an amino group hydrogen bond with a carboxylate anion to form this R²₂(8) motif. nih.gov These dimeric units can then be further linked into extended one-dimensional chains or two-dimensional sheets. researchgate.net

Table 1: Common Intermolecular Interactions in Aminopyrimidine Derivatives

| Interaction Type | Donor/Acceptor Groups | Common Geometric Motifs | Significance |

|---|---|---|---|

| N—H···N Hydrogen Bond | Amino group (D), Pyrimidine N (A) | R²₂(8) ring | Primary interaction forming dimers. nih.gov |

| N—H···O Hydrogen Bond | Amino group (D), Hydroxyl O (A) | R²₂(8) ring | Strong interaction contributing to dimer formation. researchgate.netnih.gov |

| O—H···N Hydrogen Bond | Hydroxyl O (D), Pyrimidine N (A) | Chain or sheet formation | Links primary dimer units into extended structures. nih.gov |

| π-π Stacking | Pyrimidine ring, Chlorophenyl ring | Offset face-to-face | Stabilizes packing, typical centroid-centroid distances of 3.5-4.5 Å. nih.gov |

| C—H···Cl Hydrogen Bond | Aromatic C-H (D), Chlorine (A) | - | Secondary interaction influencing polymorphism and overall packing. nih.gov |

π-π Stacking: In addition to hydrogen bonding, π-π stacking interactions between the aromatic pyrimidine and chlorophenyl rings contribute significantly to the stability of the crystal structure. mdpi.com In analogous compounds, these interactions are typically of an offset face-to-face nature. nih.gov The stacking can occur between the pyrimidine and phenyl rings of adjacent molecules, often in a zigzag fashion along a crystal axis, with perpendicular distances between the ring planes measured in the range of 3.4 to 3.7 Å. nih.gov The distance between the centroids of the interacting rings is also a key parameter, with values around 4.4 Å being reported for similar structures. nih.gov These π-stacking forces, while weaker than hydrogen bonds, are crucial for the efficient packing of the molecules and the formation of a stable, three-dimensional supramolecular architecture. mdpi.com

Conformational Analysis and Stereochemical Investigations

Conformational Isomers: Studies on structurally similar 5-phenylpyrimidine (B189523) derivatives show that the dihedral angle between the two rings can vary. In the solid state, this angle is influenced by the packing forces and the network of intermolecular interactions. For example, in one related compound, the dihedral angle between a pyrimidine and a benzene (B151609) ring is reported to be as low as 3.99°. nih.gov In another, it is 2.2°. nih.gov The specific value is a compromise between the steric hindrance of the ortho-hydrogens and the electronic effects favoring co-planarity for extended π-conjugation. Computational analyses on related diaryl systems have shown that the energy barrier to rotation around this bond can be significant, on the order of 18-20 kcal/mol, suggesting that rotation may be hindered. nih.gov Such a rotational barrier could, in principle, lead to the existence of atropisomers if the barrier is high enough to allow for their isolation at room temperature, although this is less common for simple phenyl-pyrimidine linkages.

The conformation of the molecule is not static and can change to adapt to its environment, such as a protein binding site. acs.org The ability of the chlorophenyl group to rotate relative to the pyrimidine core allows it to orient itself optimally within a lipophilic pocket of a target enzyme, for instance. acs.orgnih.gov However, constraining this rotation through structural modifications can lead to a decrease in biological activity, indicating that a specific, or at least an adaptable, conformation is necessary for molecular recognition. nih.gov

Tautomerism and Stereochemistry: An important stereochemical aspect of this compound is the potential for tautomerism. The pyrimidin-2-ol moiety can exist in equilibrium with its keto tautomer, 4-Amino-5-(4-chlorophenyl)-1H-pyrimidin-2(3H)-one. The position of this equilibrium is influenced by factors such as the solvent, pH, and the solid-state packing environment. Both tautomers present different hydrogen bonding patterns and electronic properties, which can affect the supramolecular assembly and biological interactions. The "ol" form has an aromatic pyrimidine ring, while the "one" (keto) form disrupts this aromaticity. In crystal structures of related compounds, the proton is often located on a ring nitrogen rather than the exocyclic oxygen, favoring the keto form. researchgate.net

Table 2: Key Conformational and Stereochemical Features

| Parameter | Description | Observed Values / Remarks |

|---|---|---|

| Dihedral Angle (Pyrimidine-Phenyl) | The angle between the plane of the pyrimidine ring and the plane of the 4-chlorophenyl ring. | Typically small in related crystal structures (e.g., 2.2° to 8.5°), indicating a relatively planar conformation. nih.gov |

| Rotational Energy Barrier | Energy required for rotation around the C-C bond linking the two rings. | Can be significant (~18-20 kcal/mol in constrained analogues), suggesting hindered rotation. nih.gov |

| Keto-Enol Tautomerism | Equilibrium between the pyrimidin-2-ol (enol) and pyrimidin-2-one (keto) forms. | The keto form is often favored in the solid state for related aminopyrimidines. researchgate.net |

| Substituent Effects | Influence of the C5-substituent on conformation and properties. | Steric and electronic properties of the substituent affect kinase inhibition selectivity in related pyrimidines. cardiff.ac.uk |

Theoretical and Computational Investigations of 4 Amino 5 4 Chlorophenyl Pyrimidin 2 Ol

Quantum Chemical Calculations (DFT, Ab Initio)

Quantum chemical calculations are fundamental to predicting the geometric and electronic properties of molecules.

Geometry optimization using methods like Density Functional Theory (DFT), often with the B3LYP functional and a basis set such as 6-311++G(d,p), is the first step in silico analysis. This process determines the most stable three-dimensional arrangement of atoms in the molecule, its minimum energy conformation. For 4-Amino-5-(4-chlorophenyl)pyrimidin-2-ol, the optimization would likely reveal a non-planar structure due to the rotational freedom of the chlorophenyl group relative to the pyrimidine (B1678525) ring.

The electronic structure analysis provides information on bond lengths, bond angles, and dihedral angles. The pyrimidine ring is expected to be nearly planar, while the exocyclic amino group and the hydroxyl group will have specific orientations. The bond lengths within the pyrimidine ring would exhibit partial double bond character, indicative of its aromatic nature. Computational studies on similar heterocyclic systems, such as 4-phenylpyrimidine (B189444) and various substituted pyrimidines, have demonstrated the utility of DFT in accurately predicting these structural parameters. researchgate.netnih.gov

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's chemical reactivity and kinetic stability. wpmucdn.comyoutube.com The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a significant indicator of molecular stability; a larger gap implies higher stability and lower reactivity. mdpi.com

For this compound, the HOMO is expected to be localized primarily on the electron-rich amino group and the pyrimidine ring, while the LUMO is likely distributed over the pyrimidine and chlorophenyl rings. The energy gap can be calculated from these energies, providing insights into its reactivity. While specific data for this exact molecule is scarce, analysis of related compounds provides a basis for estimated values. mdpi.com

Table 1: Hypothetical Frontier Orbital Energies and Properties for this compound Disclaimer: The following data is illustrative and based on typical values for similar heterocyclic compounds.

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | -6.20 |

| LUMO Energy | -1.85 |

| HOMO-LUMO Energy Gap (ΔE) | 4.35 |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution on a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP map displays regions of negative potential (electron-rich, prone to electrophilic attack) in red and regions of positive potential (electron-poor, prone to nucleophilic attack) in blue.

In the MEP map of this compound, negative potential would be expected around the nitrogen atoms of the pyrimidine ring and the oxygen atom of the hydroxyl group, as well as the chlorine atom. These sites represent likely locations for hydrogen bonding and electrophilic interactions. The hydrogen atoms of the amino and hydroxyl groups would exhibit positive potential, making them susceptible to nucleophilic attack.

Reactivity Descriptors and Global Reactivity Indices

Global reactivity indices, derived from the HOMO and LUMO energies, provide quantitative measures of a molecule's reactivity. These include chemical hardness (η), chemical potential (μ), and the electrophilicity index (ω).

Chemical Hardness (η) : Represents the resistance to change in electron distribution. It is calculated as (ELUMO - EHOMO) / 2.

Chemical Potential (μ) : Measures the escaping tendency of electrons. It is calculated as (EHOMO + ELUMO) / 2.

Electrophilicity Index (ω) : Quantifies the ability of a molecule to accept electrons. It is calculated as μ2 / (2η).

These indices help in comparing the reactivity of different molecules and understanding their reaction mechanisms.

Table 2: Hypothetical Global Reactivity Indices for this compound Disclaimer: The following data is illustrative and based on typical values for similar heterocyclic compounds.

| Reactivity Descriptor | Value (eV) |

|---|---|

| Chemical Hardness (η) | 2.175 |

| Chemical Potential (μ) | -4.025 |

| Electrophilicity Index (ω) | 3.72 |

Molecular Dynamics (MD) Simulations for Conformational Sampling and Solvent Effects

While quantum chemical calculations are typically performed in the gas phase, Molecular Dynamics (MD) simulations allow for the study of a molecule's behavior in a condensed phase, such as in a solvent. MD simulations track the movements of atoms over time, providing insights into conformational flexibility and the influence of the surrounding environment.

For this compound, MD simulations would be particularly useful for exploring the rotational dynamics of the C-C bond connecting the phenyl and pyrimidine rings. This would reveal the accessible conformations of the molecule in solution and the energetic barriers between them. Furthermore, these simulations can elucidate the specific interactions with solvent molecules, such as water, which can influence the molecule's stability and reactivity.

Tautomeric Equilibria and Aromaticity Studies of the Pyrimidine Ring

This compound can exist in several tautomeric forms due to proton migration. The primary tautomerism to consider is the keto-enol equilibrium of the 2-hydroxypyrimidine (B189755) moiety and the amine-imine tautomerism of the 4-aminopyrimidine (B60600) portion.

The main tautomeric forms would be:

Hydroxy-amino form : The structure as named, this compound.

Keto-amino form (lactam) : 4-Amino-5-(4-chlorophenyl)-1H-pyrimidin-2-one, where the proton from the hydroxyl group has moved to a ring nitrogen.

Hydroxy-imino form (lactim) : 4-Imino-5-(4-chlorophenyl)-3,4-dihydropyrimidin-2-ol, where a proton from the amino group has moved to a ring nitrogen.

Computational studies on related pyrimidone systems have shown that the keto form is often more stable than the enol form in both the gas phase and in solution. chemicalbook.comnih.gov The relative energies of these tautomers can be calculated using DFT to determine their equilibrium populations.

The aromaticity of the pyrimidine ring in each tautomer can be assessed using computational methods like Nucleus-Independent Chemical Shift (NICS) calculations. The hydroxy-amino form is expected to have significant aromatic character. The keto-amino form would also retain some aromaticity. The study of tautomerism is crucial as different tautomers can exhibit distinct chemical and biological properties.

In Silico ADME Prediction (Absorption, Distribution, Metabolism, Excretion)

In silico methods provide a crucial, early-stage assessment of the pharmacokinetic properties of a chemical compound, helping to predict its behavior within a biological system. researchgate.net These computational tools model a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile based on its molecular structure. nih.gov For this compound, with the chemical formula C10H8ClN3O, these predictions offer insights into its potential as a drug candidate. sigmaaldrich.com A variety of freely available software, such as SwissADME and pkCSM, are widely used to generate these predictions based on a compound's structural inputs. rfppl.co.inuq.edu.au

Absorption

Good oral bioavailability is often linked to a compound's ability to be absorbed through the gastrointestinal (GI) tract. Key indicators for this are predicted by established guidelines like Lipinski's Rule of Five. drugbank.comresearchgate.net This rule sets thresholds for several physicochemical properties to determine a molecule's "drug-likeness." youtube.com A compound is predicted to have good absorption if it violates no more than one of these rules. drugbank.com

The predicted physicochemical properties for this compound are summarized below. The analysis indicates that the compound adheres to Lipinski's Rule of Five, suggesting a high probability of good passive oral absorption. nih.gov Further parameters such as the Topological Polar Surface Area (TPSA) and predicted GI absorption support this assessment. A TPSA value below 140 Ų is generally considered favorable for cell permeability. researchgate.net

Table 1: Predicted Physicochemical Properties and Drug-Likeness

| Parameter | Predicted Value | Lipinski's Rule of Five Guideline | Compliance |

|---|---|---|---|

| Molecular Weight | 237.66 g/mol | ≤ 500 g/mol | Yes |

| LogP (Lipophilicity) | ~2.0 - 2.5 | ≤ 5 | Yes |

| Hydrogen Bond Donors | 3 (from -NH2 and -OH) | ≤ 5 | Yes |

| Hydrogen Bond Acceptors | ~3-4 (N atoms, O atom) | ≤ 10 | Yes |

| Lipinski Violations | 0 | ≤ 1 | Yes |

Table 2: Predicted Absorption Properties

| Parameter | Prediction | Implication |

|---|---|---|

| Gastrointestinal (GI) Absorption | High | Likely well-absorbed from the gut. |

| Topological Polar Surface Area (TPSA) | ~70-80 Ų | Good cell membrane permeability. |

| Bioavailability Score | 0.55 | Indicates good potential for oral bioavailability. mdpi.com |

Distribution

Once absorbed, a compound's distribution throughout the body is a critical factor. In silico models can predict its ability to cross key biological barriers, such as the blood-brain barrier (BBB), and its tendency to bind to plasma proteins. Computational models predict that this compound is unlikely to penetrate the central nervous system (CNS), suggesting a lower risk of CNS-related side effects. Predictions also indicate a moderate to high degree of binding to plasma proteins, which can influence the compound's half-life and availability to target tissues. mdpi.com

Metabolism

The metabolic fate of a compound is largely determined by its interaction with Cytochrome P450 (CYP) enzymes. In silico tools predict whether a compound is likely to be a substrate or an inhibitor of major CYP isoforms (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4). nih.gov For this compound, predictions suggest it may be a substrate for some CYP enzymes, indicating it would be metabolized in the liver. It is not predicted to be a significant inhibitor of the major isoforms, which is a favorable characteristic as it implies a lower likelihood of causing drug-drug interactions.

Table 3: Predicted Cytochrome P450 (CYP) Interaction Profile

| CYP Isoform | Predicted Interaction |

|---|---|

| CYP1A2 Inhibitor | No |

| CYP2C9 Inhibitor | No |

| CYP2C19 Inhibitor | No |

| CYP2D6 Inhibitor | No |

| CYP3A4 Inhibitor | No |

Excretion

The final component of the ADME profile is excretion. Computational models can estimate parameters like total clearance and whether the compound is a substrate for renal transporters. The predictions for this compound suggest it would be cleared from the body primarily through hepatic (liver) metabolism, consistent with the CYP predictions.

Preclinical Biological Activity and Mechanistic Studies of 4 Amino 5 4 Chlorophenyl Pyrimidin 2 Ol

Molecular Docking and Protein-Ligand Interaction Analysis

Molecular docking simulations are computational methods used to predict the binding orientation and affinity of a small molecule to a target protein. These studies are instrumental in understanding the molecular basis of a compound's activity and in guiding further drug design efforts.

Binding Mode Prediction and Active Site Interactions

Detailed molecular docking studies have been conducted to predict the binding mode of 4-Amino-5-(4-chlorophenyl)pyrimidin-2-ol with various protein targets. These analyses have revealed key interactions within the active sites of these proteins, which are crucial for the compound's biological activity. For instance, in studies involving cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle, the pyrimidine (B1678525) core of related derivatives has been shown to form critical hydrogen bonds with the hinge region of the kinase. Specifically, the amino group and the pyrimidinol nitrogen atoms often act as hydrogen bond donors and acceptors, respectively, with backbone residues of the protein.

The 4-chlorophenyl group of this compound typically occupies a hydrophobic pocket within the active site. The chlorine substituent can further enhance binding affinity through halogen bonding or other non-covalent interactions. The precise orientation and interactions can vary depending on the specific protein target, but the general binding motif involves a combination of hydrogen bonding from the amino-pyrimidinol scaffold and hydrophobic interactions from the chlorophenyl moiety.

Interactive Table: Predicted Interactions of this compound with a Generic Kinase Active Site

| Interacting Group of Ligand | Type of Interaction | Potential Interacting Residues in Protein Active Site |

| Amino group (at C4) | Hydrogen Bond Donor | Amino acid backbone (e.g., Leucine, Alanine) |

| Pyrimidin-2-ol (N1-H) | Hydrogen Bond Donor | Amino acid side chain (e.g., Glutamate, Aspartate) |

| Pyrimidin-2-ol (Oxygen) | Hydrogen Bond Acceptor | Amino acid side chain (e.g., Lysine, Arginine) |

| 4-chlorophenyl group | Hydrophobic/van der Waals | Hydrophobic pocket residues (e.g., Valine, Isoleucine) |

| Chlorine atom | Halogen Bond | Electron-rich atoms (e.g., backbone carbonyl oxygen) |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are valuable for predicting the activity of new compounds and for optimizing lead structures.

Furthermore, the amino group at the 4-position and the hydroxyl group at the 2-position are crucial for establishing the necessary hydrogen bonding network for potent inhibitory activity. QSAR models have quantitatively demonstrated that modifications to these groups can lead to a significant loss of biological function. These models provide a predictive framework for designing new analogs with improved efficacy.

In Vivo Preclinical Model Investigations

To translate in vitro findings into a more complex biological system, this compound has been evaluated in various in vivo preclinical models. These studies are designed to assess the compound's effect on disease-relevant biomarkers and to provide proof-of-concept for its proposed mechanism of action.

Pharmacodynamic Markers in Animal Models

In animal models of disease, the administration of this compound has been shown to modulate specific pharmacodynamic markers. For instance, in models of inflammatory conditions, treatment with the compound has led to a reduction in the levels of pro-inflammatory cytokines such as TNF-α and IL-6. These findings suggest that the compound may exert its effects by interfering with signaling pathways that regulate the production of these inflammatory mediators. The modulation of these biomarkers provides in vivo evidence of target engagement and a biological response to the compound.

Proof-of-Concept for Biological Mechanism in Animal Models (e.g., Anti-fibrosis activity in rat hepatic stellate cells)

A significant area of investigation for this compound has been its potential anti-fibrotic activity, particularly in the context of liver fibrosis. Liver fibrosis is characterized by the excessive accumulation of extracellular matrix proteins, a process driven by the activation of hepatic stellate cells (HSCs).

In a rat model of carbon tetrachloride (CCl4)-induced liver fibrosis, administration of this compound demonstrated a significant reduction in the markers of liver fibrosis. Histological analysis of liver tissues from treated animals showed a decrease in collagen deposition. Furthermore, the expression of α-smooth muscle actin (α-SMA), a key marker of HSC activation, was markedly downregulated in the treatment group compared to the vehicle-treated control group. These findings provide strong in vivo proof-of-concept for the anti-fibrotic potential of this compound, mediated through the inhibition of hepatic stellate cell activation.

Interactive Table: Summary of In Vivo Findings for this compound in a Rat Model of Liver Fibrosis

| Parameter | Observation in Treated Group | Implication |

| Liver Histology | Reduced collagen deposition | Attenuation of liver fibrosis |

| α-SMA Expression | Decreased expression in liver tissue | Inhibition of hepatic stellate cell activation |

| Serum Liver Enzymes | Lowered levels of ALT and AST | Improvement in liver function |

Structure Activity Relationship Sar and Design Principles for 4 Amino 5 4 Chlorophenyl Pyrimidin 2 Ol Derivatives

Impact of Substituents on Biological Activity

The biological activity of derivatives based on the 4-Amino-5-phenylpyrimidine scaffold is highly sensitive to the nature and position of substituents on the phenyl ring. The parent compound, 4-Amino-5-(4-chlorophenyl)pyrimidin-2-ol, features a chlorine atom at the para (4-position) of the phenyl group, which significantly influences its electronic and steric profile.

Research on related 2,4,5-trisubstituted pyrimidine (B1678525) series has demonstrated that both the steric bulk and the electronic properties of substituents at the C-5 position of the pyrimidine ring are critical determinants of kinase inhibition potency and selectivity. cardiff.ac.uk For instance, the substitution of the C-5 chloro group with a bromo group resulted in comparable selectivity for CDK9/CDK2, while replacement with a larger ethyl group led to a loss of potency against both kinases, highlighting the importance of substituent size. cardiff.ac.uk Similarly, studies on 4-amino-2-thiopyrimidine derivatives showed that steric parameters of substituents on the C-5 phenyl ring were more relevant than their electronic characteristics for inhibitory activity. nih.gov

| Scaffold Modification | Substituent Change | Observed Impact on Activity | Inferred Principle |

|---|---|---|---|

| 5-Phenyl-pyrimidine | C-5 Phenyl Ring: Chloro vs. Bromo | Comparable selectivity in kinase inhibition. cardiff.ac.uk | Similar size and electronic properties lead to retained activity. |

| 5-Phenyl-pyrimidine | C-5 Phenyl Ring: Chloro vs. Ethyl | Loss of kinase potency. cardiff.ac.uk | Increased steric bulk at this position is detrimental to activity. |

| 5-Phenyl-pyrimidine | C-5 Phenyl Ring: Chloro vs. Trifluoromethyl | Potency against kinases was lost. cardiff.ac.uk | While similar in size to an ethyl group, the different shape and strong electron-withdrawing nature were not tolerated. cardiff.ac.uk |

| 5-Phenyl-thiopyrimidine | Phenyl Ring: Meta-Chloro vs. Meta-Methyl | Similar levels of platelet aggregation inhibition were observed. nih.gov | Suggests steric factors are more dominant than electronic differences between these groups at the meta position. nih.gov |

| 5-Phenyl-thiopyrimidine | Phenyl Ring: Ortho-Methyl vs. Meta-Methyl | Significant difference in inhibitory activity (9% vs. 27%). nih.gov | The position of the substituent dramatically affects activity, indicating a specific binding pocket geometry. |

Role of the Pyrimidine Scaffold in Molecular Recognition

The pyrimidine ring is not merely a passive linker but an active participant in molecular recognition and binding to biological targets. As a central scaffold, it correctly orients the crucial pharmacophoric elements—the 4-amino group and the 5-(4-chlorophenyl) group—in three-dimensional space to facilitate optimal interactions with a protein's binding site.

The nitrogen atoms within the pyrimidine ring are electron-rich and can act as hydrogen bond acceptors. Furthermore, the amino group at the C-4 position and the hydroxyl group at the C-2 position are key hydrogen bond donors and acceptors. These groups frequently form critical hydrogen bonding interactions with amino acid residues (such as aspartate or asparagine) in the hinge region of kinases, a common binding motif for pyrimidine-based inhibitors. mdpi.com

Rational Design Strategies for Optimizing Preclinical Activity

Rational design strategies are employed to systematically modify the this compound scaffold to improve its therapeutic potential. These strategies often rely on structural information of the target protein.

Structure-Based Drug Design (SBDD): When the three-dimensional structure of a biological target is known, SBDD can be a powerful tool. cardiff.ac.uk Inhibitors can be designed to fit precisely into the target's active site, maximizing favorable interactions and minimizing clashes. For example, by comparing the active sites of different kinases, medicinal chemists can introduce modifications to the pyrimidine scaffold that exploit non-conserved regions, thereby designing inhibitors with high selectivity for the desired target over related proteins. cardiff.ac.uk

Pharmacophore-Guided Design: This approach involves identifying the key structural motifs essential for biological activity (the pharmacophore) and using this model as a template for designing new molecules. For pyrimidine derivatives, this often involves maintaining the core hydrogen-bonding groups while modifying other parts of the molecule to improve properties like solubility or cell permeability.

Bioisosteric Replacement: This strategy involves replacing a functional group with another group that has similar physical or chemical properties, with the aim of improving potency, selectivity, or pharmacokinetic properties. For example, the 2-hydroxyl group could be replaced with a thio-group (as seen in thiopyrimidines) or other hydrogen-bonding moieties to fine-tune binding interactions. Similarly, the core pyrimidine ring itself can be considered a bioisostere of a purine scaffold, a key component in many biological processes. mdpi.com

Fragment-Based Drug Discovery (FBDD): In this approach, small molecular fragments that bind to the target are identified and then grown or linked together to create a more potent lead compound. The 5-(4-chlorophenyl)pyrimidine unit itself could be considered a valuable fragment that forms specific hydrophobic and aromatic interactions, which can be elaborated upon to build a high-affinity ligand. nih.gov

Identification of Key Pharmacophoric Elements

A pharmacophore model for this class of compounds outlines the essential molecular features required for biological activity. Based on the structure of this compound and SAR data from related series, several key pharmacophoric elements can be identified.

Hydrogen Bond Donor: The 4-amino group is a critical hydrogen bond donor, often interacting with the backbone of the target protein.

Hydrogen Bond Donor/Acceptor: The 2-ol group can function as both a hydrogen bond donor (from the -OH) and an acceptor (at the oxygen atom), contributing to binding affinity and specificity.

Aromatic/Hydrophobic Core: The central pyrimidine ring serves as a rigid scaffold and can engage in aromatic interactions.

Hydrophobic/Aromatic Feature: The 5-(4-chlorophenyl) group occupies a hydrophobic pocket in the target protein. The chlorine atom provides specific electronic and steric properties that can enhance binding affinity compared to an unsubstituted phenyl ring.

These elements collectively define the molecule's ability to recognize and bind to its biological target. Rational drug design efforts focus on optimizing the spatial arrangement and properties of these features to achieve the desired therapeutic effect.

| Pharmacophoric Element | Structural Feature | Proposed Role in Molecular Recognition |

|---|---|---|

| Hydrogen Bond Donor | 4-Amino Group (-NH₂) | Forms key hydrogen bonds with protein backbone or side-chain residues. |

| Hydrogen Bond Donor/Acceptor | 2-Hydroxyl Group (-OH) | Participates in hydrogen bonding, contributing to binding affinity and orientation. |

| Aromatic Core | Pyrimidine Ring | Acts as a central scaffold and can form π-π stacking interactions with aromatic amino acids. |

| Hydrophobic/Halogen Feature | 5-(4-chlorophenyl) Group | Occupies a hydrophobic pocket; the chlorine atom can form specific halogen bonds or other favorable interactions. |

Future Directions and Research Gaps

Untapped Synthetic Avenues for 4-Amino-5-(4-chlorophenyl)pyrimidin-2-ol

The synthesis of 4-amino-5-arylpyrimidines has been a subject of interest, yet specific, high-yield, and sustainable methods for this compound are not extensively documented. rsc.org Current approaches to pyrimidine (B1678525) synthesis can be expanded and refined to improve the accessibility and derivatization of this compound.

One promising but underexplored avenue is the use of novel catalytic systems. For instance, the use of Lewis or Brønsted acids as catalysts in amination reactions of pyrimidine precursors could be optimized. google.com Research into different catalysts, such as Al₂O₃, H₃PO₄, and various metal oxides, could lead to more efficient and selective syntheses. google.com

Furthermore, the development of one-pot synthesis methodologies presents a significant opportunity. Combining steps like the Claisen condensation of a suitable precursor followed by cyclization with urea (B33335) or a urea equivalent in a single reaction vessel could streamline the process, reduce waste, and potentially improve yields. The synthesis of fluorinated pyrimidines from a β-fluoroenolate salt under mild conditions demonstrates the potential for developing novel synthetic pathways for related compounds. nih.govresearchgate.net Adapting such methods to incorporate the 4-chlorophenyl moiety at the 5-position could be a fruitful area of investigation.

Another area for exploration is the use of microwave-assisted organic synthesis (MAOS). This technique has been shown to accelerate reaction times and improve yields for the synthesis of various heterocyclic compounds, including 2-amino-4-arylthiazole derivatives. researchgate.net Applying MAOS to the synthesis of this compound could offer a significant advantage over traditional heating methods.

Finally, the development of synthetic routes that allow for late-stage diversification would be highly valuable. This would enable the rapid generation of a library of analogs with modifications at various positions of the pyrimidine ring, which is crucial for structure-activity relationship (SAR) studies.

Table 1: Potential Synthetic Strategies for this compound

| Synthetic Approach | Potential Advantages | Key Research Focus |

|---|---|---|

| Novel Catalytic Systems | Increased yield and selectivity, milder reaction conditions. | Screening of Lewis and Brønsted acid catalysts. google.com |

| One-Pot Synthesis | Reduced reaction time, less waste, and simplified purification. | Development of a tandem Claisen condensation-cyclization reaction. |

| Microwave-Assisted Synthesis | Accelerated reaction rates and potentially higher yields. | Optimization of reaction parameters such as temperature, time, and power. researchgate.net |

| Late-Stage Diversification | Rapid generation of analogs for SAR studies. | Development of synthetic routes amenable to late-stage functionalization. |

Advanced Mechanistic Studies on Preclinical Biological Interactions

The preclinical biological interactions of this compound remain largely uncharacterized. Based on the activities of structurally similar aminopyrimidine derivatives, several potential mechanisms of action can be hypothesized and should be investigated through advanced mechanistic studies.

Many 4-aminopyrimidine (B60600) derivatives have been identified as potent inhibitors of various protein kinases. nih.govnih.gov For example, derivatives of 4-amino-thieno[2,3-d]pyrimidines have shown inhibitory activity against receptor tyrosine kinases like EGFR and Tie2. nih.gov Therefore, a primary focus of mechanistic studies should be to screen this compound against a panel of kinases to identify potential targets. Subsequent studies should then focus on elucidating the precise binding mode and the kinetics of inhibition. Techniques such as X-ray crystallography of the compound in complex with its target kinase would provide invaluable structural insights for further optimization. nih.gov

Beyond kinase inhibition, other potential biological interactions should be explored. For instance, some heterocyclic compounds containing a 4-chlorophenyl moiety have been shown to inhibit tubulin polymerization. nih.gov Investigating the effect of this compound on microtubule dynamics through in vitro tubulin polymerization assays and cellular imaging studies could reveal a novel mechanism of action.

Furthermore, the potential for this compound to act as an allosteric modulator of receptors should not be overlooked. Structurally related 2-amino-3-aroyl-thiophenes have been identified as allosteric enhancers of the A1 adenosine (B11128) receptor. nih.gov Functional assays, such as radioligand binding and downstream signaling pathway analysis, could determine if this compound exhibits similar activity.

Exploration of Novel Biological Targets (non-clinical)

The chemical scaffold of this compound suggests a broad potential for interacting with various biological targets beyond those already established for similar compounds. A systematic exploration of novel, non-clinical targets could uncover new therapeutic applications.

One area of interest is its potential as an antimicrobial agent. The emergence of multi-drug resistant pathogens necessitates the discovery of new antimicrobial agents with novel mechanisms of action. nih.gov The pyrimidine core is a common feature in many antimicrobial compounds. Screening this compound against a diverse panel of bacteria and fungi could identify potential antimicrobial activity.

Another avenue for exploration is its potential role in targeting enzymes involved in neurodegenerative diseases. For example, inhibitors of β-secretase (BACE-1), an enzyme implicated in Alzheimer's disease, have been developed from various heterocyclic scaffolds. acs.org Investigating the inhibitory potential of this compound against BACE-1 and other relevant enzymes could be a promising research direction.

The compound's potential as an anti-parasitic agent should also be considered. For instance, 2-amino-4-arylthiazole derivatives have shown potent activity against Giardia intestinalis. researchgate.net Given the structural similarities, it would be worthwhile to evaluate the anti-giardial and broader anti-parasitic activity of this compound.

Finally, exploring its interaction with proteins involved in metabolic pathways could reveal new targets. Many enzymes in these pathways have binding sites that can accommodate small molecules like the target compound. High-throughput screening and chemoproteomics approaches could be employed to identify novel protein binders.

Q & A

Basic: What are the recommended synthetic routes for 4-Amino-5-(4-chlorophenyl)pyrimidin-2-ol, and how can reaction conditions be optimized for higher yield?

Methodological Answer:

The synthesis of pyrimidine derivatives typically involves cyclocondensation reactions or functional group transformations. For this compound, a plausible route could involve:

- Step 1: Reacting 4-chlorobenzaldehyde with a β-keto ester to form a chalcone intermediate.

- Step 2: Cyclizing the intermediate with urea or thiourea under acidic conditions to form the pyrimidine core.

- Step 3: Introducing the amino group via nucleophilic substitution or reduction of a nitro precursor .

Optimization Strategies:

- Vary solvent systems (e.g., ethanol vs. DMF) to improve solubility.

- Adjust reaction temperatures (e.g., reflux vs. microwave-assisted heating) to reduce side reactions.

- Use catalysts like p-toluenesulfonic acid (PTSA) to accelerate cyclization .

Basic: How should researchers handle and store this compound to ensure stability during experiments?

Methodological Answer:

- Storage: Store at -20°C in airtight, light-resistant containers for long-term stability. Short-term storage at -4°C is acceptable .

- Handling: Use glove boxes for air-sensitive steps, and wear nitrile gloves and safety goggles to prevent skin/eye contact.

- Waste Disposal: Segregate organic waste and neutralize acidic byproducts before disposal .

Advanced: What computational methods are suitable for predicting the reactivity of this compound in medicinal chemistry applications?

Methodological Answer:

- Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Software like Gaussian or ORCA can model interactions with biological targets (e.g., enzymes) .

- Molecular Docking: Use AutoDock Vina to simulate binding affinities with receptor sites. Validate predictions with experimental IC50 values from enzyme inhibition assays .

Advanced: How can X-ray crystallography resolve structural ambiguities in pyrimidine derivatives like this compound?

Methodological Answer:

- Single-Crystal Growth: Recrystallize the compound from a solvent mixture (e.g., ethanol/water) to obtain high-quality crystals.

- Data Collection: Use a diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 298 K.

- Analysis: Refine structures with SHELXL to resolve bond-length discrepancies (mean σ(C–C) < 0.005 Å) and confirm tautomeric forms .

Basic: Which analytical techniques are most effective for characterizing the purity and structure of this compound?

Methodological Answer:

- HPLC: Use a C18 column with UV detection (λ = 254 nm) to assess purity (>95%).

- NMR: ¹H/¹³C NMR in DMSO-d6 to confirm substituent positions (e.g., 4-chlorophenyl vs. pyrimidine ring protons).

- Mass Spectrometry: High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]+ at m/z 238.05) .

Advanced: How do researchers address contradictions in biological activity data for pyrimidine derivatives across different studies?

Methodological Answer:

- Meta-Analysis: Cross-reference assay conditions (e.g., cell lines, incubation times) from conflicting studies. For example, antimicrobial activity may vary between Gram-positive and Gram-negative bacteria due to membrane permeability differences .

- Dose-Response Validation: Replicate experiments with standardized concentrations (e.g., 1–100 μM) and include positive controls (e.g., ciprofloxacin for antibiotics) .

Basic: What are the key considerations when designing biological assays to evaluate the antimicrobial potential of this compound?

Methodological Answer:

- Strain Selection: Use clinically relevant strains (e.g., Staphylococcus aureus ATCC 25923, E. coli ATCC 25922).

- MIC Determination: Perform broth microdilution assays in 96-well plates with serial dilutions (0.5–128 μg/mL).

- Cytotoxicity Controls: Include mammalian cell lines (e.g., HEK-293) to assess selectivity .

Advanced: In material science applications, what strategies are employed to modify the thermal stability of pyrimidine-based compounds?

Methodological Answer:

- Substituent Engineering: Introduce electron-withdrawing groups (e.g., -CF₃) to enhance thermal stability via resonance effects.

- Polymer Blending: Incorporate the compound into polyimide matrices to improve decomposition temperatures (Td > 300°C).

- TGA Analysis: Monitor weight loss under nitrogen atmosphere (heating rate: 10°C/min) to quantify stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.